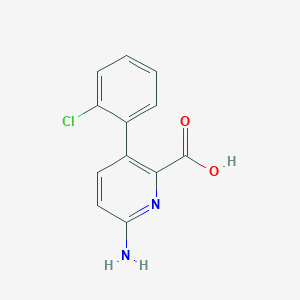
6-Amino-3-(2-chlorophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(2-chlorophenyl)picolinic acid (6-ACPA) is an organic compound with a molecular weight of 181.6 g/mol. It is a white solid that is soluble in water and organic solvents. 6-ACPA is a useful building block in organic synthesis and is used in the synthesis of a variety of compounds.
Scientific Research Applications
6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is widely used in scientific research. It is used as an inhibitor of enzymes such as monoamine oxidases, cholinesterases, and xanthine oxidases. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has also been used as a ligand in the synthesis of metal complexes and as a fluorescent probe for the detection of metal ions in solution. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is also used in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is an inhibitor of several enzymes, including monoamine oxidases, cholinesterases, and xanthine oxidases. These enzymes are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% binds to the active site of these enzymes and prevents them from catalyzing their reactions. This inhibition of enzyme activity can lead to changes in neurotransmitter levels and affect the functioning of the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% have been studied in several animal models. In rats, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to decrease the activity of monoamine oxidase and cholinesterase, resulting in increased levels of dopamine and serotonin in the brain. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has also been shown to increase levels of the neurotransmitter norepinephrine in the brain, which can lead to increased alertness and improved cognitive performance. In addition, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to reduce inflammation and oxidative stress in rats, suggesting that it may have therapeutic potential in the treatment of diseases such as Alzheimer’s and Parkinson’s.
Advantages and Limitations for Lab Experiments
The use of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is available commercially in high purity. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% can also be used in a variety of laboratory experiments, such as enzyme inhibition assays and the synthesis of metal complexes. However, due to its potential toxicity, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% should be handled with care and used only in well-ventilated areas.
Future Directions
The potential therapeutic applications of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% are an area of active research. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to have anti-inflammatory and neuroprotective effects in animal models, suggesting that it may be useful in the treatment of neurological disorders. In addition, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been used in the synthesis of metal complexes, which may have potential applications in drug delivery and imaging. Finally, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is a useful building block in organic synthesis and may be used in the development of new compounds with therapeutic potential.
Synthesis Methods
The synthesis of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% was first reported in the literature in 1981. The method involves the reaction of 2-chlorobenzoic acid with ammonium picolinate in the presence of a base such as sodium hydroxide or potassium hydroxide. The picolinate salt is then isolated, and the 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is obtained by acidification with hydrochloric acid. This method is simple and efficient and yields high purity 6-Amino-3-(2-chlorophenyl)picolinic acid, 95%.
properties
IUPAC Name |
6-amino-3-(2-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)15-11(8)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOTCSZYRQCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-chlorophenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














